molecular formula C11H10F3NO3 B8596355 Methyl 3-oxo-3-(3-(trifluoromethyl)phenylamino)propanoate

Methyl 3-oxo-3-(3-(trifluoromethyl)phenylamino)propanoate

Cat. No. B8596355
M. Wt: 261.20 g/mol
InChI Key: QRPBJQWTQNKESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232296B2

Procedure details

Sodium hydrogen carbonate (36.3 kg, 1.7 mol eq) was charged followed by iso-propylacetate (102.5 L, 2.5 rel vol). 3-(trifluoromethyl)aniline (41.0 kg, 1 mol eq, limiting reagent) charged followed by a line rinse of iso-propylacetate (20.5 L, 0.5 rel vol). The reaction was cooled to 5° C.-10° C. Methyl malonyl chloride (36.5 kg, 1.05 mol eq) was charged maintaining the temperature below 10° C. followed by a line rinse of iso-propylacetate (10.3 L, 0.25 rel vol). The mixture was stirred until the reaction was complete as judged by HPLC. The temperature was adjusted to 20° C. and further iso-propylacetate (71.8 L, 1.75 rel vol) charged followed by water (205 L, 5 rel vol). The layers were separated & the organic layer further extracted with brine (41 L, 1 rel vol). The solvent was swapped from iso-propylacetate to cyclohexane by reduced pressure distillation. Following seeding, cooling to 5° C. and stirring, the product was isolated by filtration, washed twice with cyclohexane (2×41 L, 2×1 rel vol) and dried to constant weight to yield the title compound (60.6 kg, 232.2 mol, 91%).
Quantity
36.3 kg
Type
reactant
Reaction Step One
Quantity
102.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36.5 kg
Type
reactant
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])O.[Na+].[CH:6]([O:9][C:10](=[O:12])[CH3:11])(C)C.[F:13][C:14]([F:23])([F:22])[C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18].CC(C(Cl)=O)C(Cl)=O>>[O:4]=[C:1]([NH:18][C:17]1[CH:19]=[CH:20][CH:21]=[C:15]([C:14]([F:13])([F:22])[F:23])[CH:16]=1)[CH2:11][C:10]([O:9][CH3:6])=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
36.3 kg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
102.5 L
Type
reactant
Smiles
C(C)(C)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Step Four
Name
Quantity
36.5 kg
Type
reactant
Smiles
CC(C(=O)Cl)C(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged
WASH
Type
WASH
Details
rinse of iso-propylacetate (20.5 L, 0.5 rel vol)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 5° C.-10° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C.
WASH
Type
WASH
Details
rinse of iso-propylacetate (10.3 L, 0.25 rel vol)
CUSTOM
Type
CUSTOM
Details
was adjusted to 20° C.
ADDITION
Type
ADDITION
Details
further iso-propylacetate (71.8 L, 1.75 rel vol) charged
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer further extracted with brine (41 L, 1 rel vol)
DISTILLATION
Type
DISTILLATION
Details
The solvent was swapped from iso-propylacetate to cyclohexane by reduced pressure distillation
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
the product was isolated by filtration
WASH
Type
WASH
Details
washed twice with cyclohexane (2×41 L, 2×1 rel vol)
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)OC)NC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 232.2 mol
AMOUNT: MASS 60.6 kg
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.